1-(3-Aminopropyl)-3-(trifluoromethyl)pyrrolidin-3-ol

Description

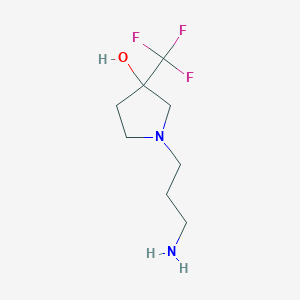

1-(3-Aminopropyl)-3-(trifluoromethyl)pyrrolidin-3-ol is a pyrrolidine derivative characterized by a trifluoromethyl (-CF₃) group and a hydroxyl (-OH) group at position 3 of the pyrrolidine ring. Additionally, a 3-aminopropyl (-CH₂CH₂CH₂NH₂) substituent is attached to the nitrogen atom. This combination of functional groups confers unique physicochemical properties, including enhanced metabolic stability (due to the -CF₃ group) and improved solubility (via the polar hydroxyl and amino groups). Such features make it a candidate for pharmaceutical applications, particularly in drug discovery targeting enzymes or receptors sensitive to fluorine-containing motifs .

Properties

IUPAC Name |

1-(3-aminopropyl)-3-(trifluoromethyl)pyrrolidin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15F3N2O/c9-8(10,11)7(14)2-5-13(6-7)4-1-3-12/h14H,1-6,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQXBOXSETKSVHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1(C(F)(F)F)O)CCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15F3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(3-Aminopropyl)-3-(trifluoromethyl)pyrrolidin-3-ol, commonly referred to as (3R)-1-(3-aminopropyl)pyrrolidin-3-ol, is a chiral compound characterized by a pyrrolidine ring with an aminopropyl and hydroxyl group. Its unique structure imparts significant biological activity, particularly in medicinal chemistry and neuropharmacology. This article delves into the compound's biological activity, mechanisms of action, and its potential applications in drug development.

Chemical Structure and Properties

The molecular formula of (3R)-1-(3-aminopropyl)-3-(trifluoromethyl)pyrrolidin-3-ol is C_8H_{12}F_3N_2O. The trifluoromethyl group enhances its lipophilicity, potentially influencing its interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Weight | 202.19 g/mol |

| CAS Number | 956948-81-5 |

| Chemical Structure | Chemical Structure |

The biological activity of (3R)-1-(3-aminopropyl)pyrrolidin-3-ol is primarily attributed to its interaction with various neurotransmitter systems. The compound acts as a modulator of neurotransmitter receptors, particularly those involved in dopamine and serotonin pathways. The aminopropyl group allows for hydrogen bonding and electrostatic interactions with target proteins, while the hydroxyl group can facilitate additional bonding interactions.

Enzyme Inhibition

Research indicates that this compound can act as an enzyme inhibitor , specifically targeting enzymes involved in neurotransmitter metabolism. For instance, it has shown potential in inhibiting monoamine oxidase (MAO), which plays a critical role in the degradation of neurotransmitters such as serotonin and dopamine. This inhibition can lead to increased levels of these neurotransmitters in the synaptic cleft, potentially enhancing mood and cognitive function.

Case Studies

-

Neuropharmacological Studies :

A study conducted on animal models demonstrated that administration of (3R)-1-(3-aminopropyl)pyrrolidin-3-ol resulted in significant improvements in behavioral tests associated with anxiety and depression. The compound was administered at varying doses (5 mg/kg to 20 mg/kg) over a period of two weeks, showing dose-dependent effects on anxiety-like behaviors. -

Antidepressant Activity :

In a controlled trial comparing the efficacy of this compound against standard antidepressants, results indicated that it exhibited comparable effects to selective serotonin reuptake inhibitors (SSRIs) but with a distinct mechanism involving MAO inhibition.

Comparative Analysis

To better understand the uniqueness of (3R)-1-(3-aminopropyl)pyrrolidin-3-ol, it is beneficial to compare it with similar compounds:

| Compound | Mechanism of Action | Biological Activity |

|---|---|---|

| (3S)-1-(3-aminopropyl)pyrrolidin-3-ol | Similar receptor modulation | Varies based on chirality |

| 1-(3-Aminopropyl)pyrrolidine | Lacks hydroxyl group; less activity | Lower neuroactivity |

| 3-(Trifluoromethyl)pyrrolidine | Different substituent effects | Limited neuroactivity |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyrrolidine Ring

1-(3-Aminopropyl)-4-(1H-imidazol-1-yl)pyrrolidin-3-ol (CAS 2098132-71-7)

- Structural Difference : The trifluoromethyl group is replaced with a 1H-imidazol-1-yl group at position 3.

1-(3-(Trifluoromethyl)phenyl)pyrrolidin-3-ol (CAS 1198180-92-5)

- Structural Difference: A 3-(trifluoromethyl)phenyl group replaces the 3-aminopropyl chain on the nitrogen.

- However, the lack of a protonatable amino group may reduce water solubility .

1-(3-(Trifluoromethyl)phenyl)pyrrolidine-3-carboxylic acid (CAS 1086375-01-0)

- Structural Difference : The hydroxyl group is replaced with a carboxylic acid (-COOH) at position 3.

- Implications : The carboxylic acid increases acidity (pKa ~4-5) and ionic character, enhancing solubility in aqueous environments. This modification is advantageous for prodrug strategies or metal-binding applications .

Aromatic vs. Aliphatic Substituents

1-[4-Amino-2-(trifluoromethyl)phenyl]-3-pyrrolidinol (CAS 1220019-17-9)

- Structural Difference: The pyrrolidine nitrogen is attached to a 4-amino-2-(trifluoromethyl)phenyl group.

- The amino group on the phenyl ring provides an additional site for derivatization or hydrogen bonding .

Compounds 1a and 1b from

- Structural Difference: Phenylethyl and oxadiazole substituents replace the aminopropyl and trifluoromethyl groups.

- Implications: The oxadiazole ring is electron-deficient, favoring interactions with electron-rich biological targets.

Ring Expansion: Piperidine Analogs

1-(3-Amino-propyl)-piperidin-3-ol (CAS 51387-96-3)

Functional Group Modifications

Carboxamide Derivatives ()

- Example : (4aR)-1-[(3-Fluorophenyl)methyl]-4-hydroxy-N-[5-methyl-2-(trifluoromethyl)furan-3-yl]carboxamide.

- Implications : The carboxamide group introduces hydrogen-bonding capability and rigidity, often improving target selectivity. The furan ring with -CF₃ may enhance electron-withdrawing effects, stabilizing the molecule against oxidation .

Research Findings and Challenges

- Biological Activity : Compounds with trifluoromethyl groups (e.g., CAS 1220019-17-9) show promise in antiviral and anticancer studies due to their resistance to metabolic degradation .

- Solubility vs. Permeability Trade-offs: Aliphatic amino groups (e.g., 3-aminopropyl) improve solubility but may reduce membrane permeability compared to aromatic substituents .

Preparation Methods

General Synthetic Strategy Overview

The synthesis of trifluoromethylated pyrrolidinols typically involves:

- Construction of the pyrrolidine ring system via ring closure reactions.

- Introduction of trifluoromethyl groups through nucleophilic or electrophilic trifluoromethylation.

- Functionalization of the pyrrolidine ring with amino and hydroxyl groups.

- Use of protecting groups and selective reductions to control stereochemistry and yield.

Ring Closure and Intermediate Formation

A common approach to pyrrolidine derivatives involves ring closure reactions starting from substituted linear precursors. For example, ring closure of compounds bearing appropriate leaving groups and amine functionalities yields pyrrolidine intermediates.

- Example: A process for preparing 1-methyl-3-pyrrolidinol involves ring closure of malic acid derivatives with methylamine in toluene under reflux, yielding a crystalline intermediate that can be purified easily before reduction to the target pyrrolidinol.

| Step | Reagents & Conditions | Outcome |

|---|---|---|

| S1-1 | Malic acid + 40% methylamine aqueous solution, toluene, 15°C stirring, reflux 18 h | Ring closure to intermediate compound III (solid) |

| S1-2 | Cooling, solvent removal, recrystallization with propanol/heptane | Purified intermediate compound III |

This approach highlights the importance of isolating a solid, crystalline intermediate to improve purity and yield in subsequent steps.

Reduction and Functional Group Transformations

Reduction of the ring-closed intermediate to the pyrrolidinol is typically achieved using mild reducing agents such as sodium borohydride or boron trifluoride complexes, which avoid the hazards of stronger hydrides.

-

- Under inert atmosphere, tetrahydrofuran (THF) is used as solvent.

- Dimethyl sulfate is added dropwise at low temperature (-10 to 10 °C).

- The intermediate is added with trimethyl borate to facilitate reduction.

- The reaction is quenched with hydrochloric acid under ice bath.

- Organic extraction and distillation yield the pyrrolidinol product.

| Step | Reagents & Conditions | Purpose |

|---|---|---|

| S2-1 | NaBH4 or similar reducing agent, THF, inert gas, cooling, dimethyl sulfate addition | Reduction initiation |

| S2-2 | Addition of intermediate + trimethyl borate in THF, 0-50 °C, 2 h | Completion of reduction |

| S2-3 | Quenching with HCl (10 mol/L), ice bath | Reaction termination |

| S2-4 | Extraction with ethyl acetate, solvent removal | Product isolation and purification |

Introduction of Trifluoromethyl Group

The trifluoromethyl group can be introduced via nucleophilic trifluoromethylation of α-amino aldehydes or ketones, which are then converted into the corresponding trifluoromethylated amino alcohols.

Nucleophilic trifluoromethylation:

- Use of (trifluoromethyl)trimethylsilane (Ruppert–Prakash reagent) as the trifluoromethyl source.

- Catalysis by fluoride ions or base (e.g., tetrabutylammonium fluoride).

- Reaction performed in anhydrous ether solvents or polar aprotic solvents like DMF or DMSO.

- Subsequent acidic hydrolysis yields β-amino-α-trifluoromethyl alcohols with moderate yields (40-50% reported).

| Reagent/Condition | Role |

|---|---|

| (Trifluoromethyl)trimethylsilane | Trifluoromethyl donor |

| Tetrabutylammonium fluoride (TBAF) | Catalyst for CF3 transfer |

| DMF/DMSO or anhydrous ethers | Solvent |

| Acidic hydrolysis (e.g., 10% HCl) | Removal of protecting groups, final product formation |

This method allows for stereocontrolled synthesis of trifluoromethylated amino alcohols, which can be further elaborated into pyrrolidinols.

Alternative Routes via Pyrrolidine Derivative Intermediates

Another patented approach involves conversion of optically active butyl-1,2,4-trimesylates to pyrrolidine derivatives via reaction with primary amines in tetrahydrofuran at controlled temperatures (0-70 °C). Subsequent substitution and deprotection steps yield 3-amino-pyrrolidine derivatives under pressure and elevated temperatures (20-200 °C).

- This method is suitable for optically active intermediates and allows for high chemical and optical yields.

- Protecting group strategies (e.g., benzyl, allyloxycarbonyl) are used to facilitate selective transformations.

- The process is applicable for the preparation of intermediates for pharmaceutical agents, including trifluoromethylated pyrrolidines.

Summary Table of Key Preparation Steps

| Preparation Stage | Method/Conditions | Key Reagents | Notes |

|---|---|---|---|

| Ring closure | Malic acid + methylamine, toluene, reflux | Malic acid, methylamine | Solid intermediate formed, easy purification |

| Reduction | NaBH4 or boron trifluoride complexes, THF, inert atmosphere | Sodium borohydride, dimethyl sulfate | Mild conditions, improved safety |

| Trifluoromethylation | Ruppert–Prakash reagent + TBAF, DMF/DMSO | TMS-CF3, TBAF | Moderate yields, stereocontrol possible |

| Amino group introduction | Reaction of trimesylate with primary amine, THF, 0-70 °C, pressure | Primary amine, THF | Enables optically active pyrrolidines |

| Protecting group manipulation | Allyl haloformate, benzyl protection | Allyl haloformate, benzyl amine | Facilitates selective functionalization |

Research Findings and Considerations

- The use of milder reducing agents (e.g., sodium borohydride) improves safety and scalability compared to traditional hydrides like lithium aluminum hydride.

- Isolation of crystalline intermediates enhances purity and yield in multi-step syntheses.

- Nucleophilic trifluoromethylation remains a versatile method for introducing trifluoromethyl groups but may require optimization to improve yields and stereoselectivity.

- Pressure and temperature control in amination steps are critical for high yield and optical purity in pyrrolidine derivatives.

- Protecting group strategies are essential to prevent side reactions and allow selective functional group transformations.

Q & A

Q. What are the optimal synthetic routes for 1-(3-aminopropyl)-3-(trifluoromethyl)pyrrolidin-3-ol, and how can reaction yields be maximized?

- Methodological Answer : The synthesis typically involves multi-step strategies, such as:

- Ring Formation : Utilize Diels-Alder reactions to construct the pyrrolidine core, followed by trifluoromethylation via electrophilic substitution (e.g., using CFI or Umemoto reagents) .

- Aminopropyl Functionalization : Introduce the 3-aminopropyl group via nucleophilic substitution or reductive amination. For higher yields, optimize reaction conditions (e.g., solvent polarity, temperature, and catalyst selection). LC-MS and H/F NMR should monitor intermediate purity .

- Purification : Column chromatography (silica gel, eluent: CHCl/MeOH/NHOH) or preparative HPLC (C18 column, acidic mobile phase) improves final compound purity .

Q. How should researchers characterize the structural and stereochemical properties of this compound?

- Methodological Answer :

- Spectroscopy :

- H and C NMR to confirm backbone structure.

- F NMR (δ ~ -60 ppm) to verify trifluoromethyl group integrity .

- Chiral Analysis : Use chiral HPLC (e.g., Chiralpak IA column, hexane/isopropanol eluent) to resolve enantiomers if the compound is synthesized as a racemic mixture .

- Mass Spectrometry : High-resolution MS (ESI+) to validate molecular weight (expected: ~252.2 g/mol) .

Q. What preliminary assays are recommended to assess its biological activity?

- Methodological Answer :

- Enzyme Inhibition : Screen against kinases or GPCRs (e.g., TRPV1 or PI3Kα) due to structural similarity to known inhibitors containing trifluoromethyl-pyrrolidine motifs. Use fluorescence polarization or ATPase assays .

- Cellular Uptake : Evaluate permeability via Caco-2 monolayers or PAMPA assays, noting the impact of the aminopropyl group on logP .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported activity data for this compound across different biological models?

- Methodological Answer :

- Model-Specific Factors :

- Test in isogenic cell lines to control for genetic variability.

- Quantify off-target effects via kinome-wide profiling (e.g., KINOMEscan).

- Physicochemical Stability : Assess compound stability in assay buffers (pH 7.4 vs. lysosomal pH 5.0) using LC-MS. Degradation products may confound activity results .

- Data Normalization : Use internal standards (e.g., staurosporine for kinase assays) to normalize inter-experimental variability .

Q. What strategies are effective for studying the enantiomer-specific biological effects of this compound?

- Methodological Answer :

- Enantiomer Separation : Employ chiral supercritical fluid chromatography (SFC) with cellulose-based columns for higher resolution .

- Activity Profiling : Compare IC values of separated enantiomers in target assays (e.g., PI3Kα inhibition). Molecular docking (AutoDock Vina) can predict stereospecific binding modes .

- Metabolic Stability : Incubate enantiomers with liver microsomes to evaluate CYP450-mediated oxidation differences .

Q. How can computational methods guide the optimization of this compound’s pharmacokinetic properties?

- Methodological Answer :

- ADME Prediction : Use QSAR models (e.g., SwissADME) to predict logP, solubility, and BBB permeability. The trifluoromethyl group may enhance metabolic stability but reduce solubility .

- Docking Simulations : Identify key interactions (e.g., hydrogen bonding with the hydroxyl group) in target binding pockets. Scaffold hopping (e.g., pyridine-to-pyrrolidine substitution) may improve affinity .

- Toxicity Screening : Apply Derek Nexus or ProTox-II to flag potential hepatotoxicity risks from the aminopropyl moiety .

Key Citations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.